N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-17(13-10-24(11-13)18(26)14-8-19-6-7-20-14)21-9-15-22-16(23-27-15)12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXFMOKVOXXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide under acidic or basic conditions.
Introduction of the Pyrazine Moiety: This can be achieved through a nucleophilic substitution reaction where a pyrazine derivative is reacted with an appropriate leaving group.
Coupling with Azetidine-3-carboxamide: The final step involves the coupling of the oxadiazole-pyrazine intermediate with azetidine-3-carboxamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring and the oxadiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the oxadiazole ring or the pyrazine moiety using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to partially or fully reduced heterocycles.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties. Studies indicate that derivatives of oxadiazoles, including those with pyrazine moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the oxadiazole ring have shown promising results in inhibiting the growth of prostate cancer cells (PC-3), with IC50 values ranging from 8.2 to 32.1 μM .
1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial activity of oxadiazole derivatives. The presence of the oxadiazole ring in conjunction with other functional groups enhances the compound's ability to inhibit bacterial growth. A series of synthesized oxadiazoles demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as novel antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole and pyrazine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility : The pyrazine group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like 11r or SN00797437.
- Selectivity : The azetidine ring’s rigidity may reduce off-target interactions relative to flexible isopropylamide derivatives (e.g., 16) .
- Synthetic Feasibility : The absence of stereocenters (unlike S2a ) simplifies synthesis compared to chiral analogs.
Biological Activity
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the oxadiazole and pyrazine moieties, suggest possible applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Formula: CHNO
CAS Number: 1358110-95-8
Biological Activity Overview
Research indicates that compounds with oxadiazole and pyrazine structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar compounds.
Antimicrobial Activity
Numerous studies have identified oxadiazole derivatives as potent antimicrobial agents. For instance:
- Mechanism of Action : The presence of the -N=CO group in oxadiazole derivatives is believed to influence gene transcription related to biofilm formation, enhancing their antimicrobial efficacy against various bacterial strains .
- Comparative Efficacy : In a study comparing various oxadiazole derivatives, some were found to exhibit superior activity against gram-positive bacteria compared to gram-negative strains. This suggests a targeted mechanism that may be exploited for developing new antibacterial agents .
| Compound | Activity Against | Reference |
|---|---|---|
| 3-Acetyl-1,3,4-oxadiazoline | Staphylococcus spp. | |
| 1,3,4-Oxadiazole Derivatives | Bacillus cereus |
Cytotoxicity Studies
Evaluating cytotoxicity is crucial for determining the safety profile of new compounds:
- Cell Line Testing : Cytotoxicity assays conducted on L929 normal cell lines revealed that certain oxadiazole derivatives did not significantly affect cell viability, indicating a favorable safety profile .
- Cancer Cell Lines : Compounds were tested against various cancer cell lines (e.g., HCT116, MCF7). Results showed that some derivatives enhanced cell viability above 100%, indicating potential for use in cancer therapy .
| Cell Line | Compound Tested | Viability (%) | Reference |
|---|---|---|---|
| L929 | 3-Acetyl Derivative | 90% (100 µM) | |
| HCT116 | Various Oxadiazoles | >100% |
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antitubercular Activity : A series of substituted pyrazine derivatives demonstrated significant antitubercular activity against Mycobacterium tuberculosis, showcasing the potential for similar compounds like this compound to be developed as effective treatments .
- Dual Action : Research has indicated that certain oxadiazole derivatives possess both antimicrobial and anticancer properties, making them candidates for dual-action therapeutic agents .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Formation of the 1,2,4-oxadiazole ring via cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives).
- Coupling of the oxadiazole moiety to the azetidine-carboxamide core using reagents like potassium carbonate (K₂CO₃) in polar solvents (e.g., dimethylformamide) under inert atmospheres .
- Final functionalization with pyrazine-2-carbonyl groups via amide bond formation, optimized at controlled temperatures (e.g., 0–25°C) to prevent side reactions .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing oxadiazole vs. thiadiazole rings) .
- Infrared (IR) Spectroscopy: Validates carbonyl (C=O) and amide (N-H) functional groups .
- High-Resolution Mass Spectrometry (HRMS): Ensures molecular weight accuracy and purity .
Q. What structural features contribute to its potential biological activity?
- The 1,2,4-oxadiazole ring enhances metabolic stability and mimics peptide bonds, improving target binding .
- The azetidine ring introduces conformational rigidity, optimizing pharmacokinetic properties .
- The pyrazine-2-carbonyl group may facilitate hydrogen bonding with enzymatic active sites .
Advanced Research Questions
Q. How can synthesis yields and purity be systematically optimized?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful removal to avoid impurities .
- Temperature Control: Lower temperatures (e.g., 0°C) reduce side reactions during acylations .
- Advanced Techniques: Ultrasound-assisted synthesis accelerates reaction rates and improves yields by 15–20% compared to conventional methods .
Q. What computational strategies aid in predicting reaction pathways and optimizing design?
- Quantum Chemical Calculations: Used to model transition states and identify energetically favorable pathways for oxadiazole cyclization .
- Reaction Path Search Algorithms: Narrow experimental conditions (e.g., solvent, catalyst) by simulating outcomes, reducing trial-and-error approaches .
Q. How can contradictory biological activity data across studies be resolved?
- Comparative Assays: Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., known kinase inhibitors) to normalize results .
- Structural Analog Testing: Replace the pyrazine moiety with pyridine or pyrimidine to isolate activity contributions of specific substituents .
Q. What methodologies guide structure-activity relationship (SAR) studies?
- Systematic Substituent Variation: Modify the phenyl group on the oxadiazole ring to electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups and assess changes in IC₅₀ values .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., PARP-1) to prioritize synthetic targets .
Q. How is the mechanism of action against biological targets elucidated?
- Enzyme Inhibition Assays: Measure inhibition constants (Kᵢ) for kinases or proteases using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Q. What protocols ensure robust safety and toxicity profiling?
- In Vitro Cytotoxicity: Test against primary hepatocytes to assess liver toxicity thresholds .
- Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG Channel Binding Assays: Screen for cardiac risk via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
